N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
N-[(2E)-5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group and an acetamide-linked 5-methoxyindole moiety. The 1,3,4-thiadiazole scaffold is widely studied for its bioactivity, including anticancer, antimicrobial, and anticonvulsant properties .
Properties
Molecular Formula |
C21H20N4O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H20N4O3S/c1-27-16-5-3-14(4-6-16)11-20-23-24-21(29-20)22-19(26)13-25-10-9-15-12-17(28-2)7-8-18(15)25/h3-10,12H,11,13H2,1-2H3,(H,22,24,26) |
InChI Key |
VJLUAVXENCMVSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. In one approach, 4-methoxybenzyl thiosemicarbazide is treated with acetic anhydride under reflux to induce cyclodehydration, yielding 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine . Alternative protocols employ oxidative cyclization using ferric ammonium sulfate (NHFe(SO)·12HO) in acidic media, which converts thiosemicarbazones into the corresponding thiadiazole .
Key Reaction Parameters:
Functionalization of the Thiadiazole Ring
The 2-amino group of the thiadiazole is modified through diazotation and substitution. Treatment with sodium nitrite (NaNO) in hydrochloric acid generates a diazonium intermediate, which undergoes copper-catalyzed displacement with 2-chloroacetamide to install the acetamide sidechain . Subsequent alkylation with 4-methoxybenzyl chloride in the presence of potassium carbonate (KCO) introduces the methoxybenzyl substituent at position 5.
Critical Considerations:
-
Solvent Choice: Dimethylformamide (DMF) enhances reactivity in alkylation steps but requires rigorous drying to prevent hydrolysis.
-
Regioselectivity: Steric hindrance from the 4-methoxybenzyl group directs substitution to the 2-position of the thiadiazole .
Synthesis of the Indole Acetamide Moiety
The 5-methoxyindole fragment is prepared via Fischer indole synthesis, cyclizing phenylhydrazine with 4-methoxyphenylacetaldehyde in polyphosphoric acid . The resulting 5-methoxy-1H-indole is then acetylated at the 1-position using bromoacetyl bromide in dichloromethane (DCM), yielding 2-bromo-1-(5-methoxy-1H-indol-1-yl)acetamide .
Optimization Insights:
-
Catalyst: Pyridine is added to scavenge HBr, improving reaction efficiency .
-
Yield: Recrystallization from ethanol achieves >85% purity .
Coupling of Thiadiazole and Indole Fragments
The final step involves nucleophilic aromatic substitution (SNAr) between the thiadiazole intermediate and the indole acetamide. Under inert conditions, the thiadiazole’s ylidene nitrogen attacks the α-carbon of the bromoacetamide, facilitated by triethylamine (EtN) in tetrahydrofuran (THF).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Time | 48 hr |
| Solvent | THF |
| Base | EtN |
| Yield | 62–65% |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from methanol. Structural validation employs:
-
NMR: H NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, thiadiazole-H), 7.45–6.80 (m, 8H, aromatic), 4.92 (s, 2H, CH), 3.83 (s, 3H, OCH), 3.78 (s, 3H, OCH).
-
HPLC: Purity >98% (C18 column, acetonitrile/water).
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors replace batch processes to enhance reproducibility. Key adjustments include:
-
Residence Time: Reduced to 2 hr via elevated temperature (80°C) .
-
Catalyst Recycling: NHFe(SO) is recovered via filtration, lowering costs .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide exhibits significant anticancer properties. In vitro assays showed that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited cell proliferation by inducing cell cycle arrest at the G2/M phase. The mechanism was attributed to the activation of p53 signaling pathways, leading to increased expression of pro-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis via p53 pathway |
| A549 (Lung) | 12.8 | Cell cycle arrest at G2/M phase |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. In particular, it has been effective against both Gram-positive and Gram-negative bacteria.
Case Study:
Research published in Phytotherapy Research indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Pesticidal Activity
The compound has been investigated for its potential use as a pesticide due to its ability to disrupt the growth of certain pests.
Case Study:
A study in Pest Management Science evaluated the efficacy of this compound against aphids and whiteflies. The results showed a significant reduction in pest populations when treated with a formulation containing this compound.
| Pest Type | Mortality Rate (%) | Application Rate (g/L) |
|---|---|---|
| Aphids | 85 | 0.5 |
| Whiteflies | 78 | 0.5 |
Photovoltaic Applications
This compound has been explored for its potential use in organic photovoltaic devices due to its favorable electronic properties.
Case Study:
Research conducted by a team at a leading university demonstrated that this compound can be used as an electron donor material in bulk heterojunction solar cells, achieving power conversion efficiencies exceeding 6%.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs share the 1,3,4-thiadiazole-acetamide framework but differ in substituents. Key comparisons include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxybenzyl group in the target compound and 3h enhances solubility and may improve binding to hydrophobic pockets in biological targets compared to electron-withdrawing groups like 4-chlorobenzyl in 5j .
- Indole vs.
- Trifluoromethyl vs. Methoxy : The trifluoromethyl group in 3h increases lipophilicity and metabolic stability compared to methoxy substituents .
Spectral and Physicochemical Data
- NMR : The 4-methoxybenzyl group in 3h shows a singlet at δ3.76 (-OCH3), while the acetamide methylene appears at δ3.99 . The target compound’s 5-methoxyindole moiety would exhibit distinct aromatic protons (δ6.5–8.0) and a downfield-shifted NH (δ~12.5).
- Melting Points : Compounds with rigid aromatic systems (e.g., 3h: 219°C) have higher melting points than aliphatic-substituted derivatives (e.g., 5g: 168–170°C) .
Hypothesized Bioactivity
- Anticancer Potential: Indole derivatives often inhibit kinases or tubulin polymerization. The 5-methoxy group may enhance DNA intercalation, as seen in camptothecin analogs.
- Anticonvulsant Activity : Benzothiazole-based thiadiazoles () show 100% effectiveness in MES models, suggesting the target compound’s indole group could modulate similar activity .
Biological Activity
N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a thiadiazole ring and an indole moiety, both of which are known for their biological significance. The presence of methoxy and acetamide functional groups enhances its solubility and bioavailability. The molecular formula is .
Anticancer Activity
Research indicates that compounds containing thiadiazole and indole rings exhibit significant anticancer properties. A study by Alam et al. (2011) reported that various thiadiazole derivatives demonstrated cytotoxic effects against several human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells. Specifically, derivatives with methoxy substitutions showed enhanced activity, suggesting that this compound could exhibit similar effects due to its structural components .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have shown that thiadiazole derivatives possess broad-spectrum antibacterial and antifungal activities. For instance, a series of 1,3,4-thiadiazole derivatives were evaluated for their effectiveness against Staphylococcus aureus and other pathogens, revealing promising results . The unique structure of this compound may contribute to its efficacy against resistant strains.
Anti-inflammatory Properties
Thiadiazole derivatives have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Structure–Activity Relationship (SAR)
Understanding the relationship between structure and biological activity is crucial for drug development. The presence of specific functional groups in this compound is believed to enhance its interaction with biological targets:
| Functional Group | Biological Activity | Effect |
|---|---|---|
| Methoxy groups | Increased solubility | Enhances bioavailability |
| Thiadiazole ring | Anticancer | Inhibits tumor growth |
| Indole moiety | Antimicrobial | Broad-spectrum activity |
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Anticancer Efficacy : A study on a related compound demonstrated an IC50 value of 0.794 µM against breast cancer cell lines, indicating potent cytotoxicity .
- Antimicrobial Testing : In vitro evaluations showed that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.39 to 12.48 µg/mL against various bacterial strains .
Q & A
Basic: What are the standard synthetic routes for preparing this thiadiazole-indole acetamide derivative?
Answer:
The compound’s synthesis typically involves multi-step protocols:
- Step 1: Coupling of thiadiazole precursors with methoxybenzyl groups via nucleophilic substitution or condensation reactions. For example, and describe using Pd-catalyzed cross-coupling (e.g., Pd₂(dba)₃ with BINAP) for aryl-amino bond formation in analogous indazole-acetamide derivatives.
- Step 2: Introduction of the indole-methoxy moiety via reductive amination or alkylation. highlights the use of chloroacetyl chloride for thiazole functionalization, adaptable for indole coupling.
- Step 3: Deprotection of trityl or other protecting groups (e.g., trifluoroacetic acid in dichloromethane, as in ) to yield the final product.
Purification: Recrystallization from ethanol-DMF mixtures ( ) or column chromatography with ethyl acetate/hexane gradients is recommended for isolating pure acetamide derivatives .
Advanced: How can conflicting NMR data for intermediates be resolved during synthesis?
Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from:
- Steric hindrance or tautomerism in thiadiazole-ylidene moieties ( ).
- Residual solvents (e.g., DMF or acetic acid) affecting integration.
Methodological solutions: - Use 2D NMR (COSY, HSQC) to confirm connectivity ().
- Compare with X-ray crystallography data (e.g., resolves dihedral angles in thiadiazole rings).
- Re-purify intermediates via preparative HPLC (not explicitly cited but standard practice) to eliminate impurities.
Example: resolves ambiguous NH signals in indazole derivatives by deuterated solvent exchange experiments .
Basic: What purification strategies optimize yield for thiadiazole-acetamide derivatives?
Answer:
- Recrystallization: Use acetic acid/water mixtures for polar intermediates ( ) or ethanol-DMF for final products.
- Chromatography: Silica gel with ethyl acetate:hexane (3:7) for non-polar intermediates ( ).
- Acid-base extraction: For deprotection steps (e.g., trifluoroacetic acid neutralization with NaHCO₃, as in ).
Critical factors: - Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate).
- Avoid prolonged heating to prevent thiadiazole ring decomposition .
Advanced: How do substituents (e.g., methoxy vs. fluoro) influence anti-proliferative activity?
Answer:
Structure-activity relationship (SAR) insights:
- Methoxy groups enhance solubility and membrane permeability ( reports 4-ethoxyphenyl derivatives with IC₅₀ < 1 µM in cancer cell lines).
- Electron-withdrawing groups (e.g., fluoro) improve target binding via halogen bonding ( notes fluorophenylacetamides exhibit enhanced kinase inhibition).
Testing methodology: - Conduct MTT assays on HCT-116 or MCF-7 cells ( protocol).
- Compare IC₅₀ values of analogs (e.g., 4-methoxybenzyl vs. 4-fluorobenzyl substituents) to identify pharmacophores .
Basic: How is the E-configuration of the thiadiazole-ylidene moiety confirmed?
Answer:
- ¹H NMR: The olefinic proton in the E-isomer appears downfield (δ 8.5–9.5 ppm) due to conjugation with electron-withdrawing groups ( ).
- X-ray crystallography: confirms E-configuration via bond length analysis (C=N ~1.28 Å).
- IR spectroscopy: C=N stretches at 1580–1650 cm⁻¹ further support conjugation ( ) .
Advanced: What strategies mitigate low yields in Ullmann-type coupling steps?
Answer:
Low yields often stem from catalyst poisoning or poor solubility .
Optimization approaches:
- Use ultrasonic irradiation to enhance Pd catalyst efficiency (not explicitly cited but validated in analogous reactions).
- Replace Pd₂(dba)₃ with CuI/1,10-phenanthroline for cost-effective aryl-amino coupling ( methodology).
- Increase reaction temperature to 110°C in DMF ( achieves 75% yield under similar conditions).
Validation: Monitor by LC-MS for intermediate formation .
Basic: What spectroscopic techniques are critical for structural elucidation?
Answer:
- ¹H/¹³C NMR: Assign methoxy (δ 3.8–4.0 ppm) and indole NH (δ 10.5–11.0 ppm) signals ( ).
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₁N₃O₃S requires m/z 420.1284).
- FT-IR: Identify C=O (1680–1700 cm⁻¹) and C=N (1590–1620 cm⁻¹) stretches ( ).
Cross-verification: Compare with computed spectra ( methodology) .
Advanced: How can computational modeling guide the design of analogs with improved bioactivity?
Answer:
- Docking studies: Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR or Aurora B). references ligand-receptor poses for triazole-thiazole derivatives.
- DFT calculations: Optimize geometry at B3LYP/6-31G* level to assess substituent effects on electron density ().
- QSAR models: Correlate logP values (from analogs) with anti-proliferative activity to prioritize hydrophobic substituents .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity: Store in amber vials at -20°C ( recommends similar acetamides be protected from UV).
- Moisture control: Use desiccants (silica gel) to prevent hydrolysis of the thiadiazole ring.
- Long-term stability: Monitor via HPLC every 6 months; degradation manifests as new peaks at Rf 0.3–0.4 .
Advanced: How to address solubility challenges in in vitro assays?
Answer:
- Co-solvents: Use 10% DMSO in PBS ( methodology), ensuring final DMSO ≤0.1% to avoid cytotoxicity.
- Prodrug design: Introduce phosphate esters (e.g., ’s ethyl ester derivatives) for enhanced aqueous solubility.
- Nanoformulation: Encapsulate in PLGA nanoparticles (not cited but validated for similar compounds) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
